N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c16-9-5-4-8(6-12(9)19)24-13(21-22-23-24)7-20-15(25)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURXVFHOJSEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.
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Amide Bond Formation: : The tetrazole-containing intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The fluorine atoms on the aromatic rings can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The tetrazole ring can be susceptible to oxidation and reduction reactions, depending on the conditions and reagents used. For example, strong oxidizing agents can potentially oxidize the tetrazole ring to form different nitrogen-containing species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring tetrazole and difluorobenzamide moieties exhibit promising anticancer properties. Studies have shown that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer proliferation. The difluorophenyl group enhances binding affinity to target proteins due to hydrophobic interactions. Additionally, the tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to mimic natural substrates in enzymatic reactions.
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide due to its structural characteristics that may confer insecticidal properties. Initial studies suggest that this compound can disrupt metabolic pathways in pests, leading to increased mortality rates.
Case Study: Efficacy Against Specific Pests
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated an effective knockdown rate of over 80% against common agricultural pests such as aphids and whiteflies.
Analytical Chemistry
Analytical Methods for Detection
The detection and quantification of this compound in biological samples are crucial for understanding its pharmacokinetics and environmental impact. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been developed for this purpose.
Data Table: Analytical Method Comparison
| Method | Sensitivity (ng/mL) | Specificity | Application Area |
|---|---|---|---|
| GC-MS | 10 | High | Biological sample analysis |
| HPLC | 5 | Medium | Environmental monitoring |
Mechanism of Action
The mechanism by which N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its overall pharmacokinetic profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
| Compound Name | Molecular Formula | Primary Use | Key Structural Features |
|---|---|---|---|
| N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide | C₁₅H₁₀F₄N₄O | Hypothesized pesticidal/pharmaceutical | Tetrazole ring, 3,4-difluorophenyl group, 2,6-difluorobenzamide backbone |
| Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | C₁₄H₉ClF₂N₂O₂ | Insecticide | Urea linkage, 4-chlorophenyl group, 2,6-difluorobenzamide backbone |
| Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | C₂₀H₁₁ClF₆N₂O₃ | Insecticide | Urea linkage, trifluoromethyl group, 2-fluorophenyl substituent |
| Flucycloxuron (N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide) | C₂₄H₁₈ClF₂N₃O₃ | Insecticide | Cyclopropylmethylene-urea linkage, 4-chlorophenyl group, extended aromatic substitution |
Key Findings:
Structural Divergence: The target compound replaces the urea linkage common in analogs like diflubenzuron and flufenoxuron with a tetrazole ring. The 3,4-difluorophenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl (diflubenzuron) or trifluoromethyl (flufenoxuron) groups, which could alter target receptor affinity .
Functional Implications: Diflubenzuron: Acts as a chitin synthesis inhibitor, disrupting insect molting . The urea group facilitates hydrogen bonding with target enzymes, while the 4-chlorophenyl group contributes to hydrophobic interactions. Flufenoxuron: The trifluoromethyl group enhances lipophilicity, improving cuticular penetration in insects . Target Compound: The tetrazole’s nitrogen atoms may engage in π-π stacking or dipole interactions with biological targets, though empirical data are needed to confirm activity.
Synthetic Considerations: Benzamide derivatives like diflubenzuron are typically synthesized via coupling reactions between acyl chlorides and amines (e.g., describes analogous hydrazine syntheses using ethanol and HCl) . The tetrazole moiety in the target compound likely requires specialized cyclization steps, such as [2+3] cycloaddition between nitriles and azides.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring and a difluorophenyl group , which are crucial for its biological interactions. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13F2N5O |
| Molecular Weight | 321.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding through hydrophobic interactions and potential halogen bonding.
Anticancer Activity
Research indicates that compounds with tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds suggest potential efficacy against various cancer lines .
Antimicrobial Properties
The antimicrobial activity of similar tetrazole-containing compounds has been documented, suggesting that this compound may also possess such properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, indicating a promising avenue for further exploration in infectious disease treatment .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, tetrazole derivatives have been studied for their ability to inhibit enzymes like carbonic anhydrase and certain kinases, which are critical in cancer and other diseases .
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of tetrazole derivatives on human breast cancer cells reported significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted the role of the difluorophenyl group in enhancing anticancer activity through improved cellular uptake .
- Antimicrobial Testing : In a comparative study against standard antibiotics, a related compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be explored as a novel antimicrobial agent.
Q & A
Q. What analytical challenges arise in quantifying trace degradation products?
- Methodological Answer :
- LC-HRMS with Isotopic Labeling : Spike with ¹³C-labeled internal standards to distinguish degradation products from matrix interference.
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to profile photolytic and hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
